(4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. The initial step often includes the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the 3,4-dichlorophenyl and 4-methoxy-3-propoxyphenyl groups. The reaction conditions may vary, but common reagents include strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like halogens or alkylating agents. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Cetylpyridinium Chloride and Domiphen Bromide: Structurally similar compounds used in different applications.
Uniqueness
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for diverse chemical reactions and interactions with molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-3-8-28-18-10-12(4-7-17(18)27-2)9-14-19(25)23-24(20(14)26)13-5-6-15(21)16(22)11-13/h4-7,9-11H,3,8H2,1-2H3,(H,23,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATIEXITOZKEBY-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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